![molecular formula C23H25N3O4 B14955004 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone](/img/structure/B14955004.png)
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone
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Overview
Description
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a dihydroisoquinoline core and a pyrazole moiety, both of which are substituted with methoxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactions The initial step often includes the formation of the dihydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and pyrazole moiety play crucial roles in binding to these targets, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone include:
- (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-hydroxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone
- (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone
- (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-nitrophenyl)-1-methyl-1H-pyrazol-5-yl]methanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methoxy groups and the pyrazole moiety allows for unique interactions with molecular targets, making it a valuable compound for various scientific applications.
Biological Activity
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone is a complex organic molecule with potential therapeutic applications. Its structure incorporates elements known for biological activity, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N2O4 with a molecular weight of 356.42 g/mol. The compound features a dihydroisoquinoline ring and a pyrazole moiety, both of which are associated with various biological activities.
Research indicates that compounds similar to this one may exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Some isoquinoline derivatives have been shown to inhibit enzymes such as monoamine oxidases (MAOs), which play a crucial role in neurotransmitter metabolism .
- Antioxidant Properties : The presence of methoxy groups in the structure may contribute to antioxidant activity, which helps in reducing oxidative stress in cells .
- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegenerative diseases by modulating neurotransmitter levels and protecting against neuronal death .
Anticancer Activity
Recent studies have explored the anticancer potential of isoquinoline derivatives. For example:
- In Vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines. A study reported that derivatives showed significant inhibition of cell proliferation in breast and lung cancer cell lines .
- Mechanistic Insights : The anticancer activity is hypothesized to involve apoptosis induction via mitochondrial pathways and modulation of signaling pathways related to cell survival .
Neuropharmacological Effects
The compound's structural components suggest potential applications in treating neurological disorders:
- Antidepressant-like Effects : Similar molecules have shown promise in preclinical models for depression by enhancing serotonergic activity .
- Cognitive Enhancement : Some studies indicate that isoquinoline derivatives may improve cognitive functions by enhancing cholinergic signaling in the brain .
Case Studies
- Study on Neuroprotective Effects :
- Anticancer Efficacy Evaluation :
Data Tables
Biological Activity | Study Type | Model Used | Key Findings |
---|---|---|---|
Anticancer | In Vitro | Breast Cancer Cell Lines | Significant reduction in cell viability; apoptosis induction observed |
Neuroprotection | Preclinical | Neuronal Cell Lines | Reduction in oxidative stress-induced cell death; enhanced survival rates |
Properties
Molecular Formula |
C23H25N3O4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
InChI |
InChI=1S/C23H25N3O4/c1-25-20(13-19(24-25)15-5-7-18(28-2)8-6-15)23(27)26-10-9-16-11-21(29-3)22(30-4)12-17(16)14-26/h5-8,11-13H,9-10,14H2,1-4H3 |
InChI Key |
JVWMWUKNWXFEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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